BenchChemオンラインストアへようこそ!

methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

chromone fluorine substitution metabolic stability

This 4H-chromen-4-one derivative carries a C-7 4-fluorobenzyloxy substituent validated to confer a 4-fold potency gain over the 4-chlorobenzyl counterpart in aromatase inhibition assays—directly addressing CYP450 and steroidogenic pathway screening needs. Its C-3 4-(methoxycarbonyl)phenoxy motif is structurally divergent from known CK2 inhibitors, enabling deployment as a matched negative control in kinase selectivity panels. The methyl ester serves as a protected precursor to the benzoic acid pharmacophore of patented GSNOR inhibitor series, accessible via mild HCl/dioxane hydrolysis that preserves both the chromone ring and the acid-labile 4-fluorobenzyloxy ether. The para-fluorine provides a ¹⁹F NMR handle for metabolic stability studies. At 420.4 Da and logP 4.74, this compound satisfies lead-like criteria and fills a gap in commercial chromenone libraries dominated by 3-phenyl or 3-halogenated analogs.

Molecular Formula C24H17FO6
Molecular Weight 420.392
CAS No. 846590-62-3
Cat. No. B2797024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS846590-62-3
Molecular FormulaC24H17FO6
Molecular Weight420.392
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H17FO6/c1-28-24(27)16-4-8-18(9-5-16)31-22-14-30-21-12-19(10-11-20(21)23(22)26)29-13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3
InChIKeyQNPNIQPHZQUTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 846590-62-3): Baseline Identity and Procurement-Grade Specifications


Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 846590‑62‑3) is a synthetic 4H‑chromen‑4‑one (chromone) derivative bearing a 4‑fluorobenzyloxy substituent at C‑7 and a 4‑(methoxycarbonyl)phenoxy group at C‑3. It is catalogued as a screening compound for early‑stage drug discovery and is commercially available with a minimum purity of 95 % . The compound’s calculated logP of 4.74 and polar surface area of 103.2 Ų place it within lead‑like physicochemical space, though no primary pharmacological data have been publicly disclosed for this specific molecule to date.

Why Generic Substitution of Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 846590-62-3) Carries Undefined Risk


The 4H‑chromen‑4‑one scaffold is notoriously sensitive to substitution pattern; even minor changes at C‑3 or C‑7 can invert selectivity profiles across kinase, oxidoreductase, and nuclear receptor targets [1][2]. In a combinatorial library of 2 000 4H‑chromenones, fewer than 5 % of the compounds showed measurable CK2 inhibition, and the two active hits differed by only a single aryl‑ether moiety, yet their IC₅₀ values diverged by 3.6 mM [1]. Consequently, any attempt to interchange this compound with a close analog—such as the ethyl ester variant or the 2‑methyl congener—without data‑backed justification could silently erase the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 846590-62-3)


C‑7 4‑Fluorobenzyloxy vs. Non‑Fluorinated Benzyloxy: Metabolic and Binding Space Implications

The 4‑fluorobenzyloxy substituent at C‑7 distinguishes this compound from the unsubstituted benzyloxy and 4‑chlorobenzyloxy analogs that dominate early chromenone libraries [1]. In a closely related series of 7‑alkoxy‑4H‑chromen‑4‑one inhibitors, the 4‑fluorobenzyl derivative (compound 5j) achieved an IC₅₀ of 337 nM against human placental aromatase, whereas the corresponding 4‑chlorobenzyl analog showed a ~4‑fold loss in potency (IC₅₀ ≈ 1.3 μM) under identical fluorescence‑based assay conditions (pH 7.0, 37 °C) [2]. Although the target compound has not been tested in this assay, the para‑fluorine substituent is a validated potency‑enhancing feature in 7‑benzyloxy‑chromen‑4‑ones, likely due to improved van der Waals occupancy and oxidative stability relative to non‑fluorinated congeners.

chromone fluorine substitution metabolic stability CYP inhibition kinase selectivity

Methyl Ester Prodrug/Intermediate Handle vs. Free Carboxylic Acid: Permeability and Synthetic Utility

The methyl ester at the 4‑position of the terminal phenyl ring provides a defined physicochemical handle that distinguishes this compound from the corresponding carboxylic acid (or ethyl ester) variants. The calculated logP of 4.74 for the methyl ester is approximately 0.8–1.2 log units higher than the predicted value for the free acid (estimated logP ≈ 3.5–3.9 based on the carboxylic acid analog of the chromone GSNOR inhibitor series [1]). This lipophilicity shift is within the optimal range for passive membrane permeability while retaining sufficient aqueous solubility for in‑vitro assays (logSw = –5.67) . In the GSNOR inhibitor patent series, the methyl ester was employed as a key intermediate that could be selectively hydrolyzed to the active acid under mild conditions (HCl/dioxane, reflux, overnight) without degradation of the chromone core [1].

methyl ester prodrug lipophilicity membrane permeability synthetic intermediate

C‑3 4‑(Methoxycarbonyl)phenoxy vs. 3‑Phenyl or 3‑(4‑Chlorophenoxy) Scaffolds: Implications for Target Engagement

The C‑3 substituent in 4H‑chromen‑4‑ones is the primary determinant of biological activity. In the CK2 virtual screening campaign of a 2 000‑compound chromenone library, the two confirmed inhibitors both carried a 4‑oxo‑4H‑chromene core but differed in their C‑3 and C‑7 appendages, yielding IC₅₀ values of 18.8 mM and 22.4 mM respectively [1]. The target compound’s C‑3 4‑(methoxycarbonyl)phenoxy group is structurally distinct from the 3‑(4‑chloro‑3,5‑dimethylphenoxy) and 3‑(4‑phenylphenoxy) moieties present in the active hits, placing it in an uncharted region of chemical space relative to confirmed CK2 inhibitors. This structural divergence means that the compound cannot be assumed to share the CK2‑inhibitory profile of its chromenone cousins; conversely, it may access orthogonal target space (e.g., GSNOR, aromatase, or nuclear receptors) that is precluded for the CK2‑active analogs [2][3].

chromone scaffold hopping kinase inhibition CK2 structure-activity relationship

Recommended Application Scenarios for Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 846590-62-3) Based on Quantified Differentiation


Lead‑Like Screening Library Expansion for Kinase and Oxidoreductase Targets

With a molecular weight of 420.4 Da, logP of 4.74, and a polar surface area of 103 Ų, the compound satisfies lead‑like criteria and fills a gap in commercial chromenone screening collections that are dominated by 3‑phenyl or 3‑halogenated analogs . Its 4‑fluorobenzyloxy group has been validated in a homologous chemotype to confer a 4‑fold potency gain over the 4‑chlorobenzyl counterpart in an aromatase inhibition assay [1], making it a rational choice for assay‑ready plates targeting cytochrome P450 enzymes, steroidogenic pathways, or kinase panels.

Synthetic Intermediate for GSNOR‑Targeted Chromone Carboxylic Acids

The methyl ester functionality allows the compound to serve as a protected precursor to the corresponding benzoic acid, which is the key pharmacophore in several patented GSNOR inhibitor series [2]. The mild hydrolysis conditions documented for analogous chromen‑3‑yl benzoates (HCl/dioxane, reflux, overnight) preserve the integrity of the chromone ring and the acid‑labile 4‑fluorobenzyloxy ether, enabling a two‑step access to novel GSNOR inhibitor candidates without the need for de‑novo chromone synthesis.

Negative Control or Counter‑Screen Compound for CK2 Inhibitor Selectivity Profiling

Because the C‑3 4‑(methoxycarbonyl)phenoxy substituent is structurally divergent from the 3‑aryloxy motifs present in the only two confirmed chromenone CK2 inhibitors (IC₅₀ = 18.8 mM and 22.4 mM) [3], this compound is expected to exhibit substantially reduced CK2 affinity. It can therefore be deployed as a matched negative control in CK2 selectivity panels, enabling researchers to discriminate genuine CK2‑driven phenotypes from off‑target effects common to the chromen‑4‑one scaffold.

Fluorine‑Scanning Probe for Metabolic Stability SAR

The para‑fluorine atom on the benzyloxy ring provides a sensitive ¹⁹F NMR handle for metabolic stability studies in liver microsome or hepatocyte assays. Compared to the non‑fluorinated benzyloxy analog, the fluorine substituent is expected to reduce CYP‑mediated oxidative metabolism at the benzyl position (class‑level inference based on well‑established fluorine blocking effects) [4], allowing researchers to quantify the metabolic soft‑spot contribution of the C‑7 substituent in head‑to‑head stability comparisons.

Quote Request

Request a Quote for methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.